2-(Trifluoromethyl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 2 and a piperidine ring at position 3. The piperidine moiety is further modified by a sulfonyl group linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing groups .
Properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-2-1-3-11(8-10)28(25,26)24-6-4-9(5-7-24)12-22-23-13(27-12)15(19,20)21/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKFLHNABBCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Trifluoromethyl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel derivative that incorporates both a trifluoromethyl group and a piperidine moiety, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A piperidine ring which is often associated with various pharmacological effects.
- An oxadiazole core that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The synthesized compounds containing the oxadiazole structure demonstrated better activity against Gram-positive bacteria compared to Gram-negative bacteria . Specifically, compounds derived from similar structures have shown effectiveness against strains such as Bacillus cereus and Bacillus thuringiensis .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate to strong | Weak to moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been reported that related oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including HCT116 , MCF7 , and HUH7 . Notably, some derivatives showed IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity .
| Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| HUH7 | 10.1 | Better |
| MCF7 | 18.78 | Comparable |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis. Compounds similar to the target structure have been identified as potent inhibitors of TS with IC50 values ranging from 0.47 to 1.4 µM .
- Induction of Apoptosis : Studies have indicated that certain oxadiazole derivatives can increase the expression levels of pro-apoptotic markers such as p53 and caspase-3 in cancer cells, leading to enhanced apoptotic death .
- Antibacterial Mechanisms : The presence of the sulfonamide group in the structure may contribute to antibacterial activity by interfering with bacterial metabolic pathways .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:
- A study synthesized a series of oxadiazole-piperidine compounds and assessed their antibacterial properties using disc diffusion methods. Results indicated strong activity against Salmonella typhi and moderate activity against other strains .
- Another investigation into the cytotoxic effects on cancer cell lines found that specific derivatives exhibited significant reductions in cell viability compared to controls, suggesting potential for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)
- Structure : Shares the 1,3,4-oxadiazole core and a sulfonyl-piperidine group but replaces the trifluoromethyl substituents with methyl or aryl groups.
- Activity : Demonstrated antibacterial efficacy against Gram-positive and Gram-negative strains, suggesting that the 1,3,4-oxadiazole-sulfonyl-piperidine scaffold is critical for antimicrobial activity .
- Key Difference : The absence of trifluoromethyl groups in 6a-o may reduce metabolic stability compared to the target compound.
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
- Structure: Differs in the sulfonyl-linked aromatic group (4-chlorophenyl vs. 3-trifluoromethylphenyl) and the oxadiazole substituent (phenoxymethyl vs. trifluoromethyl).
- Molecular Weight : 433.9 vs. ~456 (estimated for the target compound).
2-(Pyrimidin-2-ylsulfanylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Compounds with Modified Piperidine-Sulfonyl Linkages
3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Structure : Uses a 1,2,4-oxadiazole core and a trifluoropropyl-sulfonyl-piperidine group.
- Key Difference : The 1,2,4-oxadiazole isomer and trifluoropropyl chain may alter pharmacokinetics compared to the 1,3,4-oxadiazole core and aryl-sulfonyl group in the target compound .
Piperidine, 4-[(1R)-3-[3-fluoro-4-(methylsulfonyl)phenoxy]-1-methylpropyl]-1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]
- Structure: Combines a methylsulfonyl-phenoxy group with a 1,2,4-oxadiazole-piperidine scaffold.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Antimicrobial Activity : The sulfonyl-piperidine-1,3,4-oxadiazole scaffold (as in 6a-o) is critical for antibacterial effects. The target compound’s trifluoromethyl groups may enhance potency against resistant strains .
- Metabolic Stability: Trifluoromethyl groups in the target compound likely improve resistance to oxidative metabolism compared to non-fluorinated analogues .
- Target Selectivity : The 3-(trifluoromethyl)phenyl group may confer specificity for enzymes like cyclooxygenase-2 (COX-2) or kinases, analogous to other trifluoromethyl-containing drugs .
Q & A
Q. What synthetic strategies are optimal for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclocondensation of hydrazides with carboxylic acid derivatives or through oxidative cyclization of thiosemicarbazides. For example, in analogous oxadiazole derivatives, cyclocondensation using trifluoroacetic anhydride (TFAA) as a dehydrating agent achieved yields >75% under reflux conditions . Key steps include:
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
- Validation using -NMR to confirm ring formation (characteristic singlet at δ 8.2–8.5 ppm for oxadiazole protons).
Q. How can researchers confirm the sulfonyl-piperidine linkage in the structure?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For sulfonamide-containing piperidine derivatives, single-crystal X-ray analysis (e.g., Cu-Kα radiation, λ = 1.54178 Å) resolved bond angles and torsion angles with R-factors <0.05 . Alternative methods include:
- -NMR to verify trifluoromethyl groups (δ -60 to -65 ppm).
- IR spectroscopy for sulfonyl S=O stretches (1350–1300 cm and 1160–1120 cm) .
Q. What solvent systems are recommended for improving solubility during in vitro assays?
This compound’s trifluoromethyl groups enhance lipophilicity, but solubility can be optimized using DMSO:water (1:4 v/v) with 0.1% Tween-80. For polar solvents, acetonitrile:methanol (9:1) achieved >90% recovery in HPLC analysis .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?
Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the sulfonyl group as a hydrogen-bond acceptor and the oxadiazole ring as a π-stacking moiety. For example, a similar oxadiazole derivative showed a binding affinity (K) of 12.3 nM to mGluR5, validated by mutational analysis of active-site residues .
Q. What methodologies resolve contradictions in bioactivity data across different assay platforms?
Cross-validate using orthogonal assays:
- Primary assay : Fluorescence polarization (FP) for target engagement.
- Secondary assay : Surface plasmon resonance (SPR) to measure real-time binding kinetics. Discrepancies may arise from solvent effects (e.g., DMSO concentration >1% inhibits some enzymes) . Normalize data using Z’-factor >0.5 for robustness .
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl groups?
Systematic SAR requires synthesizing analogs with:
- Varied substituents on the phenylsulfonyl group (e.g., electron-withdrawing vs. donating groups).
- Piperidine ring modifications (e.g., N-methylation to alter conformation). In fluorine-containing analogs, replacing CF with CHF reduced cytotoxicity by 40% while maintaining potency .
Q. What analytical techniques quantify trace impurities in bulk synthesis?
Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient. Limit of quantification (LOQ) for sulfonate esters (genotoxic impurities) should be ≤10 ppm, as per ICH M7 guidelines .
Methodological Framework for Experimental Design
- Theoretical Basis : Link synthesis and bioactivity data to density functional theory (DFT) calculations for electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Data Interpretation : Use principal component analysis (PCA) to cluster analogs by physicochemical properties and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
